

# Application Notes and Protocols: Protecting Group-Free Synthesis Utilizing the Inhoffen-Lythgoe Diol

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## Compound of Interest

Compound Name: *Inhoffen Lythgoe diol*

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These application notes provide a detailed overview and experimental protocols for the protecting group-free synthesis of bioactive natural products, utilizing the versatile Inhoffen-Lythgoe diol as a chiral starting material. The following sections detail the synthesis of (-)-hortonones A-C, a family of cytotoxic sesquiterpenoids, as a prime example of this efficient synthetic strategy.

## Introduction to Protecting Group-Free Synthesis

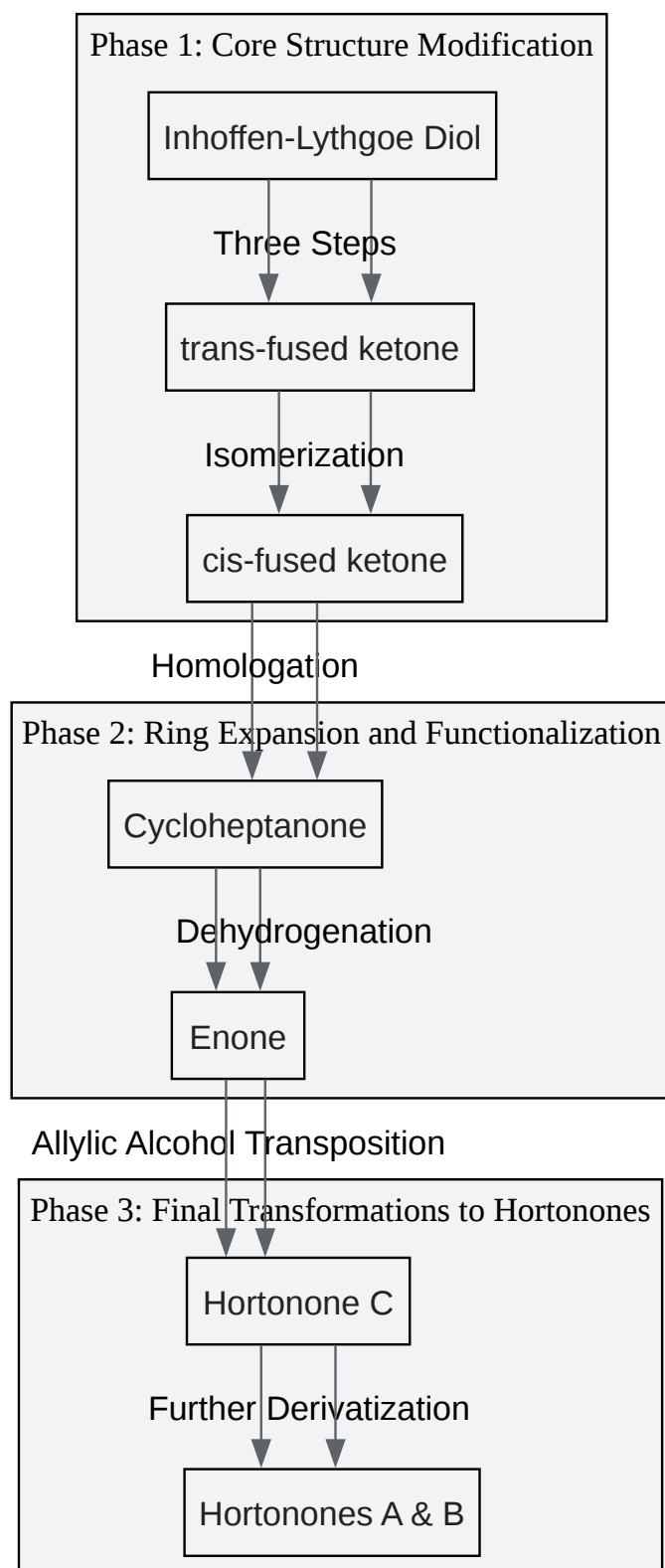
Protecting group-free synthesis is a highly desirable strategy in organic chemistry that aims to minimize the number of synthetic steps, reduce waste, and increase overall efficiency by avoiding the introduction and subsequent removal of protecting groups.<sup>[1][2]</sup> This approach is particularly valuable in the synthesis of complex natural products, where multiple functional groups can necessitate extensive protection-deprotection sequences. The Inhoffen-Lythgoe diol, a readily available chiral building block derived from the oxidative cleavage of vitamin D<sub>2</sub>, serves as an excellent starting point for such syntheses due to its dense array of stereocenters and versatile functional handles.<sup>[3][4]</sup>

## Application: Total Synthesis of (-)-Hortonones A-C

Hortonones A-C are a series of rearranged sesquiterpenoids that have demonstrated in vitro cytotoxicity against human breast cancer MCF-7 cells.<sup>[3]</sup> A protecting group-free total synthesis of (-)-hortonones A-C has been successfully accomplished, starting from the Inhoffen-Lythgoe diol.<sup>[3][5][6][7]</sup> This synthetic route not only provides access to these biologically active molecules for further investigation but also enabled the confirmation of their absolute stereochemistry.<sup>[3][5]</sup>

## Synthetic Strategy Overview

The synthesis commences with the Inhoffen-Lythgoe diol, which is converted to a key cis-fused ketone intermediate. A crucial ring expansion followed by a series of carefully orchestrated transformations, including an allylic alcohol transposition, ultimately yields the target hortonone C. Hortonones A and B can then be derived from hortonone C.<sup>[3]</sup>



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Caption: Overall workflow for the protecting group-free synthesis of hortonones.

## Experimental Protocols

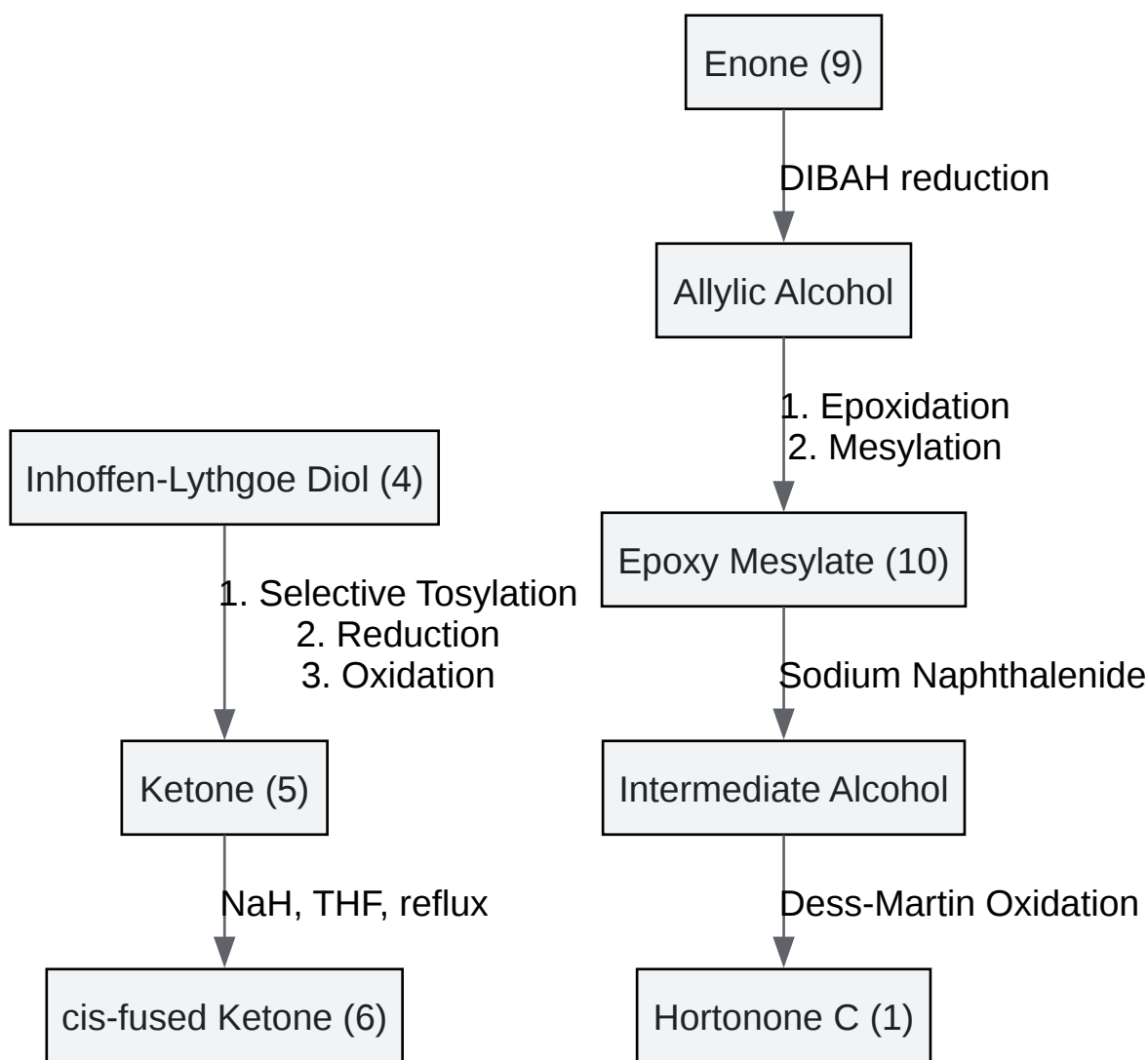
The following are detailed methodologies for the key transformations in the synthesis of (-)-hortonones A-C.

### Preparation of the Inhoffen-Lythgoe Diol (4) from Vitamin D2

The Inhoffen-Lythgoe diol can be prepared from ergocalciferol (vitamin D2) via an oxidative cleavage sequence.<sup>[3]</sup>

- Materials: Vitamin D2, O<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, MeOH, NaBH<sub>4</sub>, OsO<sub>4</sub> (1 mol%), NMO, acetone, H<sub>2</sub>O, KIO<sub>4</sub>, dioxane.
- Procedure:
  - A solution of Vitamin D2 in a mixture of CH<sub>2</sub>Cl<sub>2</sub> and MeOH is cooled to -78 °C.
  - Ozone is bubbled through the solution until a blue color persists.
  - The reaction is quenched with NaBH<sub>4</sub> and allowed to warm to room temperature.
  - After workup, the crude product is subjected to catalytic dihydroxylation using OsO<sub>4</sub> and NMO in an acetone/H<sub>2</sub>O mixture.
  - The resulting triol is then cleaved with KIO<sub>4</sub> in a dioxane/H<sub>2</sub>O mixture.
  - A final reduction with NaBH<sub>4</sub> in MeOH affords the Inhoffen-Lythgoe diol 4.<sup>[3]</sup>

### Synthesis of the cis-fused Ketone (6)



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